molecular formula C₅H₆NNaO₃S B1147413 Sodium (R)-5-oxothiomorpholine-3-carboxylate CAS No. 88933-48-6

Sodium (R)-5-oxothiomorpholine-3-carboxylate

Cat. No. B1147413
CAS RN: 88933-48-6
M. Wt: 183.16
InChI Key:
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Description

Sodium (R)-5-oxothiomorpholine-3-carboxylate is likely a chemical of interest due to its potential applications in synthetic chemistry, given the structural uniqueness of the oxothiomorpholine backbone. Compounds with similar structures have been studied for their chemical reactivity, potential as building blocks in organic synthesis, and roles in forming complex molecular architectures.

Synthesis Analysis

The synthesis of complex organosulfur compounds like Sodium (R)-5-oxothiomorpholine-3-carboxylate typically involves multiple steps, including the construction of the thiomorpholine ring, oxidation to introduce oxygen functionalities, and subsequent salt formation. Techniques such as Rh(III)-catalyzed decarboxylative coupling have been explored for synthesizing structurally complex pyridines and could be relevant for constructing similar compounds (Neely & Rovis, 2014).

Molecular Structure Analysis

Structural determination of sodium-based complexes can be achieved through methods like X-ray diffraction, providing insights into the coordination geometry and molecular conformation. Studies often reveal intricate structural features, including hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's reactivity and properties (Chen et al., 2021).

Scientific Research Applications

Reactions in Gasification Processes

  • Application : In the context of gasification of low-rank coal, sodium (in forms like ion-exchanged carboxylate) reacts with kaolin to form sodium aluminosilicates. This reaction is crucial in preserving the meta-kaolinite hexagonal crystal structure and forming high melting point sodium aluminosilicates, thereby impacting the overall efficiency and output of the gasification process. This highlights the role of sodium-based compounds in enhancing the reaction mechanisms during coal gasification. Kosminski, Ross, & Agnew, 2006
  • Application : Sodium compounds, including sodium carboxylate, significantly influence the reduction of PM2.5 (fine particulate matter) during the combustion of coal. These compounds, through their interaction with additives like kaolin, play a role in the migration of smaller particulates to form larger particles, which is important for environmental control in coal combustion processes. Si et al., 2014
  • Application : Sodium salts of carboxylic acids, when adsorbed onto mineral surfaces, show unique interactions that are pivotal in the field of mineralogy and geochemistry. Understanding these interactions, especially in varying pH conditions, is crucial for insights into mineral-solute interactions, which have implications in various geological and environmental processes. Kubicki et al., 1999

Potential in Insecticide Development

  • Application : Sodium carboxylate derivatives demonstrate significant potential in the field of insecticide development. Their unique chemical properties can be exploited to create effective insecticides, highlighting the broad scope of application of sodium carboxylates in agricultural sciences. Bakhite et al., 2014

properties

IUPAC Name

sodium;(3R)-5-oxothiomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S.Na/c7-4-2-10-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAYHHORZJEOLQ-DFWYDOINSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CS1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)CS1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (R)-5-oxothiomorpholine-3-carboxylate

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